5-Bromo-4-chloropyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-4-11-6(7(5)9)1-3-10-11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXLWTSIJGQDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Functionalization of 5 Bromo 4 Chloropyrazolo 1,5 a Pyridine
Reactivity of Halogen Atoms at C-4 and C-5 Positions
The chemical behavior of the C-4 and C-5 halogen atoms is dictated by the electronic properties of the heterocyclic ring and the intrinsic nature of the carbon-halogen bonds. The pyridine-like nitrogen atom withdraws electron density from the ring system, particularly from the α (C-7) and γ (C-5) positions, making them susceptible to nucleophilic attack. Conversely, the C-Br bond is typically more reactive than the C-Cl bond in oxidative addition reactions with transition metals like palladium. This differential reactivity is fundamental to the regioselective functionalization of the molecule.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated pyridines and related heterocycles. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex). For the pyrazolo[1,5-a]pyridine (B1195680) scaffold, positions C-5 and C-7 are electronically activated towards nucleophilic attack due to their para and ortho relationship, respectively, to the bridgehead nitrogen. Consequently, the chlorine atom at the C-4 position is not in an electronically favored position for SNAr, whereas the C-5 position is. However, the nature of the leaving group is also a critical factor.
Amination via SNAr provides a direct route to valuable amino-substituted pyrazolo[1,5-a]pyridines. While specific studies on 5-bromo-4-chloropyrazolo[1,5-a]pyridine are not extensively detailed in the literature, the reactivity can be inferred from related systems. For instance, in the case of 5-bromo-2-chloro-3-fluoropyridine, reaction with amines under non-catalytic, thermal conditions (a hallmark of SNAr) leads to selective substitution at the C-2 position (analogous to C-5/C-7 in pyrazolo[1,5-a]pyridines), displacing the chloride. nih.gov This suggests that the chlorine at an activated position can serve as a leaving group in SNAr reactions.
However, the relative leaving group ability (I > Br > Cl > F) often conflicts with the electronic activation. In dihalopyrimidines, SNAr reactions are highly sensitive to the substituents on the ring. wuxiapptec.com For this compound, the C-5 position is electronically activated. Given that bromide is a better leaving group than chloride, amination with strong nucleophiles would be expected to proceed preferentially at the C-5 position.
Table 1: Illustrative SNAr Amination on a Related Dihalopyrimidine System This table presents data for a model system to illustrate the principles of SNAr selectivity.
| Entry | Nucleophile | Position of Substitution | Product | Conditions | Yield (%) | Reference |
| 1 | Morpholine (B109124) | C-4 | 2-Chloro-4-morpholinopyrimidine | EtOH, reflux | 85 | Fictional illustrative data |
| 2 | Aniline | C-4 | N-phenyl-2-chloropyrimidin-4-amine | Dioxane, 100 °C | 78 | Fictional illustrative data |
Note: The data in this table is illustrative and based on general reactivity patterns of dichloropyrimidines, not on experimental results for this compound.
The introduction of alkoxy (ether) and alkylthio (thioether) groups via SNAr follows similar principles to amination. Nucleophiles such as sodium methoxide (NaOMe) or sodium thiomethoxide (NaSMe) can displace a halogen at an electronically activated position. Given the electronic activation at C-5, it is the anticipated site of reaction for etherification and thioetherification. The better leaving group ability of bromide compared to chloride would further favor substitution at C-5. This regioselectivity allows for the synthesis of 5-alkoxy- or 5-alkylthio-4-chloropyrazolo[1,5-a]pyridines, which can be further functionalized at the C-4 position using other methods.
Metalation and Cross-Coupling Chemistry
Modern synthetic chemistry heavily relies on metal-mediated reactions for the construction of complex molecular architectures. For this compound, both direct C-H activation via metalation and cross-coupling reactions at the carbon-halogen bonds are powerful tools for functionalization.
Directed ortho-metalation, or more broadly, directed C-H activation, allows for the functionalization of positions on an aromatic ring that are not accessible by other means. The use of sterically hindered, non-nucleophilic bases like those derived from 2,2,6,6-tetramethylpiperidine (TMP) is particularly effective. Research by the Knochel group has demonstrated the regioselective functionalization of the parent pyrazolo[1,5-a]pyridine scaffold using Mg- and Zn-TMP bases. nih.govd-nb.info These reactions proceed by deprotonation at the most acidic C-H position, which is often directed by the nitrogen atoms in the heterocycle. For the pyrazolo[1,5-a]pyridine core, the C-7 position is typically the most acidic and thus the primary site of metalation. nih.gov
The presence of halogen atoms, as in this compound, can influence the site of metalation. However, these strong bases can also induce halogen-metal exchange or other side reactions. The careful choice of the base (e.g., TMPMgCl·LiCl, TMP₂Mg·2LiCl, or TMPZnCl·LiCl) and reaction conditions allows for controlled C-H activation, leading to organometallic intermediates that can be trapped with a wide variety of electrophiles (e.g., iodine, aldehydes, allyl bromides). nih.govd-nb.info
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The relative reactivity of aryl halides in the key oxidative addition step typically follows the order I > Br > OTf >> Cl. tcichemicals.com This predictable reactivity trend is the basis for the highly regioselective functionalization of this compound.
The C-5 bromine is expected to react selectively over the C-4 chlorine, allowing for the introduction of a wide range of substituents at the C-5 position while leaving the C-4 chlorine available for subsequent transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl halide with an organoboron reagent (e.g., a boronic acid or ester). tcichemicals.com Applying this to this compound, one would selectively form 5-aryl- or 5-vinyl-4-chloropyrazolo[1,5-a]pyridines. Studies on similarly halogenated heterocycles confirm this selectivity. For example, Suzuki-Miyaura reactions on 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one derivatives proceed efficiently at the C-3 bromo position. nih.govrsc.org
Buchwald-Hartwig Amination: This reaction forms C-N bonds between an aryl halide and an amine, and it represents a catalytic alternative to classical SNAr amination. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage is its ability to function at positions not necessarily activated towards SNAr. For this compound, the Buchwald-Hartwig reaction is expected to occur exclusively at the C-5 position. This high regioselectivity has been demonstrated on 5-bromo-2-chloro-3-fluoropyridine, where Pd-catalyzed amination conditions resulted in exclusive substitution of the bromide. nih.gov This allows for the synthesis of N-aryl or N-alkyl amines at the C-5 position under relatively mild conditions.
Table 2: Predicted Regioselective Palladium-Catalyzed Cross-Coupling of this compound
| Reaction Type | Coupling Partner | Expected Position of Reaction | Catalyst/Ligand System (Example) | Predicted Product |
| Suzuki-Miyaura | Phenylboronic acid | C-5 | Pd(PPh₃)₄, Na₂CO₃ | 4-Chloro-5-phenylpyrazolo[1,5-a]pyridine |
| Buchwald-Hartwig | Morpholine | C-5 | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(4-Chloropyrazolo[1,5-a]pyridin-5-yl)morpholine |
| Sonogashira | Phenylacetylene | C-5 | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Chloro-5-(phenylethynyl)pyrazolo[1,5-a]pyridine |
| Heck | Styrene | C-5 | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Chloro-5-styrylpyrazolo[1,5-a]pyridine |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Sonogashira coupling, are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are particularly relevant for the functionalization of aryl halides like this compound.
The Ullmann condensation, a classic copper-catalyzed reaction, facilitates the coupling of aryl halides with amines, alcohols, and thiols. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective amination. Generally, the C-Br bond is more reactive than the C-Cl bond in such coupling reactions, allowing for preferential substitution at the C-5 position. For the structurally related 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, an efficient microwave-assisted Ullmann-type amination at the C-3 position has been reported using a CuI catalyst with a carbazole-based ligand thieme-connect.de. This suggests that similar conditions could be applied to this compound to achieve selective amination at the C-5 position.
The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important copper-co-catalyzed, palladium-catalyzed reaction for C-C bond formation wikipedia.org. This reaction allows for the introduction of alkynyl moieties onto the pyrazolo[1,5-a]pyridine core. The milder reaction conditions of the Sonogashira coupling compared to some other cross-coupling reactions make it a valuable tool in organic synthesis wikipedia.org. While specific examples on this compound are not extensively documented, the general principles of Sonogashira coupling on halo-pyridines and other halo-heterocycles are well-established wikipedia.org. The higher reactivity of the C-Br bond would again be expected to favor initial coupling at the C-5 position.
Table 1: Examples of Copper-Catalyzed Coupling Reactions on Related Halogenated Heterocycles
| Entry | Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 1 | 3-Bromo-5-aminopyrazolo[1,5-a]pyrimidine | Various amines | CuI, Carbazole-based ligand | 3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines | 60-93 | thieme-connect.de |
| 2 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine base | Aryl-alkyne | Good to Excellent | wikipedia.org |
| 3 | 2-Amino-5-iodopyridine | Morpholine | CuI, 1,2-diol ligand | 2-Amino-5-morpholinopyridine | 87 | researchgate.net |
Further Functionalization at Peripheral Positions (C-2, C-3, C-7)
Beyond the functionalization at the halogenated positions, the peripheral C-2, C-3, and C-7 positions of the pyrazolo[1,5-a]pyridine ring system are also amenable to derivatization through modern synthetic methodologies.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds wikipedia.org. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position wikipedia.org. While the bromo and chloro substituents on this compound are not typical DMGs, functional groups introduced through prior coupling reactions can serve this purpose. For instance, an amide or a methoxy group introduced at the C-5 position (after displacement of the bromine) could potentially direct metalation to the C-6 position. However, the inherent electronic properties of the pyrazolo[1,5-a]pyridine nucleus also play a crucial role in determining the site of lithiation. In some pyridine (B92270) systems, lithiation can be achieved even in the absence of a strong DMG, guided by the electronic nature of the ring and the substituents present harvard.edu. For halogenated pyridines, the use of hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can effect regioselective deprotonation researchgate.net.
C-H Functionalization and Derivatization
Direct C-H functionalization has emerged as a highly atom-economical and efficient method for the derivatization of heterocyclic compounds thieme-connect.de. This approach avoids the need for pre-functionalized starting materials. For pyrazolo[1,5-a]pyrimidines, which are structurally similar to pyrazolo[1,5-a]pyridines, regioselective C-3 halogenation has been achieved using N-halosuccinimides (NXS) or a combination of sodium halides and an oxidant like K₂S₂O₈ thieme-connect.denih.gov. These methods allow for the introduction of iodo, bromo, or chloro groups at the C-3 position, which can then be used for further cross-coupling reactions thieme-connect.de.
Palladium-catalyzed direct C-H arylation is another powerful tool for the functionalization of electron-deficient heterocycles like pyridines beilstein-journals.orgnih.gov. The regioselectivity of such reactions is often influenced by the electronic and steric properties of the substituents on the pyridine ring. For instance, intramolecular C-H arylation of pyridine derivatives has been shown to proceed efficiently in the presence of a palladium catalyst and a suitable phosphine ligand beilstein-journals.org. While direct C-H functionalization of this compound at the C-2, C-3, or C-7 positions has not been specifically reported, the existing literature on related systems suggests that these positions are viable targets for such transformations.
Reaction Mechanisms and Pathways for Derivatization
Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of functionalization reactions on this compound.
Mechanistic Insights into Halogenation and Functionalization
The mechanism of electrophilic halogenation on the pyrazolo[1,5-a]pyrimidine (B1248293) core is believed to proceed via an electrophilic aromatic substitution pathway nih.gov. The C-3 position is generally the most nucleophilic and therefore the most susceptible to electrophilic attack.
In the case of DoM, the reaction proceeds through the formation of an aryllithium intermediate, directed by a coordinating group wikipedia.org. The regioselectivity is determined by the position of the DMG and the inherent acidity of the ring protons. For dihalogenated systems, a phenomenon known as the "halogen dance" can occur, where a halogen atom migrates to a different position on the ring upon treatment with a strong base. This rearrangement is driven by the formation of a more stable organometallic intermediate.
Influence of Substituents on Reaction Outcomes
The bromo and chloro substituents at the C-5 and C-4 positions of the pyrazolo[1,5-a]pyridine ring have a significant influence on the reactivity and regioselectivity of further functionalization.
Electronic Effects: Both bromine and chlorine are electron-withdrawing groups through induction, which deactivates the pyridine ring towards electrophilic substitution. However, they can also act as weak ortho, para-directors in some electrophilic aromatic substitutions due to their lone pairs of electrons. In nucleophilic aromatic substitution reactions, these electron-withdrawing groups can activate the ring towards attack by nucleophiles.
Steric Effects: The presence of substituents at C-4 and C-5 can sterically hinder reactions at adjacent positions, such as C-3, C-6, and C-7. This can influence the regioselectivity of reactions, favoring attack at less hindered sites.
Differential Reactivity of Halogens: As mentioned earlier, the C-Br bond is generally more reactive than the C-Cl bond in many transition-metal-catalyzed cross-coupling reactions. This difference in reactivity allows for sequential and selective functionalization of the two halogenated positions. For instance, a Suzuki cross-coupling reaction on a 5-bromo-2-methylpyridin-3-amine derivative proceeds selectively at the bromo-substituted position mdpi.com.
Table 2: Summary of Potential Functionalization Strategies and Influencing Factors
| Reaction Type | Target Position(s) | Key Reagents/Catalysts | Expected Influence of Substituents |
| Copper-Catalyzed Amination | C-5 | CuI, Ligand, Base | C-Br more reactive than C-Cl, directing substitution to C-5. |
| Sonogashira Coupling | C-5 | Pd catalyst, CuI, Amine base | C-Br more reactive, favoring C-5 alkynylation. |
| Directed Ortho-Metalation | C-6 (with C-5 DMG) | Organolithium reagent, DMG | Requires prior functionalization at C-5 to install a DMG. |
| C-H Halogenation | C-3 | NXS or NaX/K₂S₂O₈ | Electron-withdrawing nature of existing halogens may deactivate the ring, but C-3 is still the most likely site for electrophilic attack. |
| C-H Arylation | C-2, C-3, C-7 | Pd catalyst, Ligand, Base | Regioselectivity will be a complex interplay of electronic and steric effects of the chloro and bromo groups. |
Iv. Spectroscopic and Advanced Analytical Characterization of 5 Bromo 4 Chloropyrazolo 1,5 a Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy for 5-Bromo-4-chloropyrazolo[1,5-a]pyridine is expected to reveal four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic scaffold (H-2, H-3, H-6, and H-7). The chemical shift (δ) of each proton is influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.
H-2 and H-3: These protons are on the pyrazole (B372694) ring. Typically, H-3 is a doublet coupled to H-2, and H-2 is a doublet coupled to H-3.
H-6 and H-7: These protons are on the pyridine (B92270) portion of the fused ring system. Their chemical shifts and coupling patterns (e.g., doublets or doublets of doublets) would be dictated by their position relative to the nitrogen atom and the halogen substituents. The chlorine at position 4 and the bromine at position 5 will significantly deshield adjacent protons.
Deuteration studies, involving the exchange of labile protons with deuterium (B1214612), can be used to identify N-H protons if any were present, though in the aza-bridged pyrazolo[1,5-a]pyridine (B1195680) system, there are no such protons.
To illustrate, the ¹H NMR data for a related compound, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, shows distinct signals for each proton, allowing for structural assignment. nih.gov
Table 1: Illustrative ¹H NMR Data for a Related Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative. nih.gov Note: This data is for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate and serves as an example of typical data presentation.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.50 | s | - |
| H-6 | 7.08 | d | 0.9 |
| 7-CH₃ | 2.69 | d | 0.9 |
| 5-CH₃ | 2.56 | s | - |
| -OCH₂CH₃ | 4.27 | q | 7.1 |
| -OCH₂CH₃ | 1.30 | t | 7.1 |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms of the bicyclic system.
The chemical shifts would be influenced by the electronegativity of the attached or nearby atoms.
Carbons bonded to nitrogen (e.g., C-3a, C-8a) will appear at characteristic downfield shifts.
Carbons bearing the halogen substituents (C-4 and C-5) will be significantly affected, with their resonances shifted based on the specific electronic effects of chlorine and bromine.
The remaining carbons (C-2, C-3, C-6, C-7) will appear in the aromatic region, with their precise shifts determined by their position within the heterocyclic system.
Unambiguous assignment of all carbon resonances is typically achieved with the aid of 2D NMR techniques. researchgate.net
Table 2: Illustrative ¹³C NMR Data for a Related Pyrazolo[1,5-a]pyrimidine Derivative. nih.gov Note: This data is for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate and serves as an example.
| Carbon | Chemical Shift (δ, ppm) |
| C-5 | 162.29 |
| C=O | 161.78 |
| C-3a | 147.00 |
| C-7 | 146.59 |
| C-2 | 146.43 |
| C-6 | 110.64 |
| C-3 | 100.79 |
| -OCH₂CH₃ | 59.33 |
| 5-CH₃ | 24.50 |
| 7-CH₃ | 16.53 |
| -OCH₂CH₃ | 14.43 |
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of complex structures like this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. A COSY spectrum would show cross-peaks between H-2 and H-3, as well as between adjacent protons on the pyridine ring (e.g., H-6 and H-7), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, the signal for C-5 (bearing the bromo substituent) would show a correlation to H-6 and H-7, confirming its position in the ring.
Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure.
Mass Spectrometry
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₇H₄BrClN₂), HRMS would be used to confirm this specific formula by matching the experimentally measured mass to the calculated theoretical mass. A critical feature in the mass spectrum of this compound would be its distinctive isotopic pattern, arising from the presence of two common isotopes for both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion, which serves as a definitive signature for a compound containing both bromine and chlorine.
Table 3: Calculated Isotopic Masses for the Molecular Ion of this compound.
| Isotopic Composition | Calculated Exact Mass (Da) |
| C₇H₄⁷⁹Br³⁵ClN₂ | 230.9270 |
| C₇H₄⁸¹Br³⁵ClN₂ | 232.9250 |
| C₇H₄⁷⁹Br³⁷ClN₂ | 232.9241 |
| C₇H₄⁸¹Br³⁷ClN₂ | 234.9220 |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, heterocyclic compounds. In ESI-MS, the sample is typically dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. For a compound like this compound, ESI in positive ion mode would be expected to generate a prominent protonated molecular ion, [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The resulting fragment ions provide valuable information about the compound's structure. For the pyrazolo[1,5-a]pyridine core, fragmentation might involve characteristic losses of small molecules (e.g., HCN) or cleavage of the heterocyclic rings, helping to confirm the identity of the fused ring system. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline compounds. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation and its packing within the crystal.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of related bromo-substituted heterocyclic compounds and pyrazolo[1,5-a]pyridine derivatives provides valuable insights into the expected structural features. For instance, the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, another bromo-substituted azaindole derivative, reveals a monoclinic crystal system with the space group P2/c. researchgate.net In this related structure, the molecule is essentially planar, and the crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, forming centrosymmetric dimers. researchgate.net
Similarly, X-ray diffraction studies on various substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives have demonstrated the power of this technique in confirming molecular structures and understanding intermolecular interactions such as π–π stacking. mdpi.com For a hypothetical crystal structure of this compound, one would anticipate a planar pyrazolo[1,5-a]pyridine core. The bromine and chlorine substituents would influence the crystal packing through halogen bonding and other non-covalent interactions.
Hypothetical Crystallographic Data for a Pyrazolo[1,5-a]pyridine Derivative
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9 |
| b (Å) | 13.4 |
| c (Å) | 5.8 |
| α (°) | 90 |
| β (°) | 103 |
| γ (°) | 90 |
| Volume (ų) | 675 |
| Z | 4 |
Note: This data is representative of a related bromo-substituted heterocyclic compound and is for illustrative purposes only.
The determination of the crystal structure would also elucidate the planarity of the fused ring system and the orientation of the bromo and chloro substituents relative to the ring. Such data is crucial for understanding the molecule's electronic properties and its potential for intermolecular interactions in the solid state.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of a molecule, which are sensitive to the masses of the atoms and the strength of the chemical bonds connecting them.
For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the pyrazolo[1,5-a]pyridine core and the C-Br and C-Cl bonds. The vibrational spectra of pyridine and its derivatives have been extensively studied. researchgate.netnih.govaps.org The pyridine ring stretching modes typically appear in the 1600-1400 cm⁻¹ region. researchgate.net
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Pyridine Ring Stretch | 1600 - 1400 |
| C-N Stretch | 1350 - 1250 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
Note: These are approximate ranges and the actual frequencies may vary.
A combined analysis of both IR and Raman spectra can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules. Theoretical calculations using methods like Density Functional Theory (DFT) are also often employed to predict vibrational frequencies and aid in the assignment of experimental spectra. nih.gov
Deuterium Labeling and Isotopic Analysis
Deuterium labeling is a powerful technique used to elucidate reaction mechanisms, study metabolic pathways, and aid in the assignment of complex NMR and vibrational spectra. nih.govmdpi.com In the context of this compound, deuterium labeling could be employed to understand its formation or reactivity.
Research on the synthesis of deuterated pyrazolo[1,5-a]pyridines has demonstrated that deuterium can be selectively incorporated into the pyridine ring. nih.govresearchgate.net One method involves an H/D exchange at the α-position (C7) of a 1-aminopyridinium cation in basic D₂O, followed by a cycloaddition reaction to form the pyrazolo[1,5-a]pyridine ring system with a high degree of deuterium incorporation at the 7-position. nih.govresearchgate.net
Such selectively deuterated analogs of this compound would be invaluable for several reasons:
NMR Spectroscopy: The absence of a proton signal at a specific position in the ¹H NMR spectrum, coupled with the appearance of a characteristic triplet in the ¹³C NMR spectrum (due to C-D coupling), would provide unambiguous confirmation of the position of deuterium incorporation.
Mass Spectrometry: The molecular ion peak in the mass spectrum would shift by one mass unit for each deuterium atom incorporated, allowing for the determination of the extent of deuteration.
Vibrational Spectroscopy: The C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift can help in the definitive assignment of C-H vibrational modes in the IR and Raman spectra.
While specific studies on the deuterium labeling of this compound have not been reported, the established methods for the deuteration of the pyrazolo[1,5-a]pyridine scaffold are directly applicable. nih.govresearchgate.netnih.gov
V. Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of heterocyclic compounds, including the pyrazolo[1,5-a]pyridine (B1195680) scaffold, to elucidate their fundamental chemical properties.
DFT calculations are instrumental in analyzing the electronic structure of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine. The presence of two different halogen atoms (bromine and chlorine) at positions 5 and 4, respectively, significantly influences the electron density distribution across the fused ring system. The bromine atom, being less electronegative than chlorine, exerts a distinct electronic effect. Both halogens, however, are electron-withdrawing through the inductive effect, while also possessing lone pairs that can participate in resonance.
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity and electronic transitions. For substituted pyrazolo[1,5-a]pyrimidines, a closely related scaffold, DFT studies have shown that the distribution and energy of these frontier orbitals are heavily influenced by the nature and position of substituents. rsc.org Electron-donating groups tend to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups, such as the halogens in the title compound, are expected to lower the energy of both the HOMO and LUMO, thereby increasing the molecule's stability and affecting its reactivity towards nucleophiles and electrophiles.
The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A larger gap implies higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the bromo and chloro substituents is anticipated to modulate this energy gap, which in turn influences its chemical behavior and potential applications.
| Property | Expected Influence of Substituents | Significance |
|---|---|---|
| HOMO Energy | Lowered due to electron-withdrawing halogens | Indicates reduced propensity for electron donation (oxidation) |
| LUMO Energy | Lowered due to electron-withdrawing halogens | Indicates increased propensity for electron acceptance (reduction) |
| HOMO-LUMO Gap | Modulated by the combined inductive and resonance effects | Correlates with chemical stability and reactivity |
| Electron Density | Polarized towards the halogen atoms | Influences intermolecular interactions and reaction sites |
DFT calculations are a reliable tool for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. For complex molecules like this compound, theoretical predictions can aid in the interpretation of experimental spectra and the confirmation of the chemical structure.
In the context of pyrazolo[1,5-a]pyrimidines, DFT calculations have been successfully employed to assign NMR signals, particularly for distinguishing between isomers where experimental data alone may be ambiguous. researchgate.net By calculating the magnetic shielding tensors, one can predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions is often enhanced by employing appropriate levels of theory and basis sets, and by considering solvent effects. For this compound, such calculations would be invaluable in assigning the specific resonances for the protons and carbons of the heterocyclic core, which are influenced by the electronic effects of the halogen substituents.
Similarly, the calculation of vibrational frequencies using DFT can provide a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be compared with experimental data to identify characteristic vibrational modes associated with the pyrazolo[1,5-a]pyridine core and the C-Br and C-Cl stretching frequencies.
| Spectroscopic Technique | Predicted Parameter | Utility |
|---|---|---|
| 1H NMR | Chemical Shifts (ppm) | Assignment of proton signals and structural confirmation |
| 13C NMR | Chemical Shifts (ppm) | Assignment of carbon signals and understanding electronic environment |
| IR/Raman | Vibrational Frequencies (cm-1) | Identification of functional groups and characteristic bond vibrations |
The basicity of the pyrazolo[1,5-a]pyridine ring system is a key aspect of its chemical behavior, and computational methods can be used to predict the most likely sites of protonation and the corresponding pKa values. The nitrogen atoms within the heterocyclic core are potential protonation sites. DFT calculations, often in conjunction with a continuum solvation model, can determine the relative energies of the different protonated forms, thereby identifying the most basic nitrogen atom.
Quantum Mechanical Studies for Reaction Mechanism Elucidation
Beyond static properties, quantum mechanical calculations are pivotal in elucidating the mechanisms of chemical reactions, including the synthetic pathways leading to and the subsequent reactions of this compound.
The synthesis of pyrazolo[1,5-a]pyridines often involves cycloaddition reactions. organic-chemistry.org Computational studies can map out the potential energy surface for these reactions, identifying the transition states and intermediates involved. By calculating the activation energies for different possible pathways, the experimentally observed regioselectivity can be rationalized and predicted. For the synthesis of a dihalogenated derivative like this compound, transition state analysis could be used to understand how the halogen substituents on the precursors influence the reaction kinetics and the formation of the final product.
For reactions involving the functionalization of the this compound core, such as electrophilic aromatic substitution or cross-coupling reactions, computational methods can predict the most likely site of reaction. By calculating the energies of the intermediates formed upon attack at different positions, the regioselectivity can be determined. For instance, the calculated distribution of electrostatic potential and frontier molecular orbitals can indicate the positions most susceptible to electrophilic or nucleophilic attack.
While this compound itself is achiral, reactions that introduce a chiral center would necessitate an understanding of the factors controlling stereoselectivity. Quantum mechanical models can be used to calculate the energies of diastereomeric transition states, allowing for the prediction of the major stereoisomer formed.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring the links between the chemical structure of a compound and its biological activity. Computational modeling accelerates and refines this process, allowing for the rational design of derivatives with improved properties. For the broader class of pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine analogs, computational SAR studies have been instrumental in identifying key structural features that govern their interactions with various biological targets, such as protein kinases. nih.govmdpi.com These studies often combine ligand-based and structure-based approaches to build comprehensive models of interaction.
Ligand-Based and Structure-Based Design Principles
Both ligand-based and structure-based design strategies are employed to understand the SAR of pyrazolo[1,5-a]pyridine derivatives.
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on analyzing a series of molecules with known activities to derive a model that predicts the activity of new compounds. Quantitative Structure-Activity Relationship (QSAR) is a primary example of a ligand-based method applied to this class of compounds. researchgate.net
Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. Molecular docking simulations are used to predict the binding orientation and affinity of a ligand within the target's active site. nih.gov This method has been successfully applied to related pyrazolo[1,5-a]pyrimidine scaffolds to design potent inhibitors for various protein kinases. nih.gov
For instance, docking studies on pyrazolo[1,5-a]pyrimidine derivatives targeting Tropomyosin receptor kinases (Trk) revealed that the N1 atom of the pyrazolo[1,5-a]pyrimidine core is essential for forming a critical hydrogen bond with the hinge region residue Met592. mdpi.com Similarly, in the design of PI3Kδ inhibitors, modeling showed a crucial hydrogen bond between the oxygen atom of a morpholine (B109124) ring substituent and the amino acid Val-828 in the hinge region. nih.gov These insights allow chemists to design molecules that optimize these specific interactions, thereby enhancing potency and selectivity. mdpi.comnih.gov
| Target Protein | Key Interacting Residue | Compound Moiety Involved | Type of Interaction | Reference |
|---|---|---|---|---|
| Tropomyosin receptor kinase (Trk) | Met592 | N1 atom of pyrazolo[1,5-a]pyrimidine | Hydrogen Bond | mdpi.com |
| Phosphoinositide 3-kinase δ (PI3Kδ) | Val-828 | Oxygen of Morpholine Ring | Hydrogen Bond | nih.gov |
| Tropomyosin receptor kinase (Trk) | Asn655 | Fluorine Substituent | Enhanced Interaction | mdpi.com |
Predictive Modeling for Biological Activity (excluding clinical data)
Predictive modeling, particularly through QSAR studies, aims to create a mathematical relationship between the chemical structures of compounds and their biological activity. These models are then used to predict the activity of untested or hypothetical compounds, guiding synthetic efforts toward more promising candidates.
A QSAR study on a series of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Pim-1 and Pim-2 kinases illustrates this approach. researchgate.net In this study, various molecular descriptors—numerical values that characterize the chemical structure—were calculated for each compound. These descriptors fall into several categories:
Topological descriptors: Describe the atomic connectivity in the molecule.
Electronic descriptors: Relate to the electronic properties, such as partial charges.
Spatial descriptors: Describe the 3D shape of the molecule.
Using statistical methods like stepwise multiple linear regression (S-MLR), a QSAR model was developed. researchgate.net The study found that descriptors related to partial charge and molecular shape were important in explaining the selectivity of these compounds for Pim-1 over Pim-2 kinases. researchgate.net For example, the descriptor BCUTc-1l (an eigenvalue-based descriptor related to partial charge) was found to correlate with Pim-1 selectivity. Compounds with lower values for this descriptor, often those with p-substituted cyclohexyl rings, generally exhibited lower Pim-1 selectivity. researchgate.net Such models provide valuable predictive power for designing new analogs with a desired activity profile.
| Descriptor Class | Description | Example Descriptor | Relevance to Biological Activity | Reference |
|---|---|---|---|---|
| Eigenvalue-based | Characterizes molecular structure based on matrix representations; can be weighted by properties like partial charge. | BCUTc-1l | Correlates with kinase selectivity (Pim-1). | researchgate.net |
| Burden Modified Matrix | Eigenvalue descriptor weighted by atomic properties like mass, describing molecular branching and shape. | SpMin6_Bhm | Relates to bulky steric substitutions and their effect on activity. | researchgate.net |
| Topological | Describes the 2D connectivity and branching of the molecule. | - | Can relate to molecular size and accessibility to the binding site. | researchgate.net |
| Electronic | Describes the distribution of electrons in the molecule. | - | Important for electrostatic and hydrogen bonding interactions. | researchgate.net |
An article focusing on the chemical compound “this compound” cannot be generated as requested. Extensive searches of academic and patent literature did not yield any specific instances of "this compound" being used as a scaffold or intermediate in the design and synthesis of inhibitors for AXL, c-MET, PI3Kγ/δ, CK2, or Tropomyosin Receptor Kinase (Trk).
While the broader pyrazolo[1,5-a]pyridine scaffold is a known privileged structure in the development of various kinase inhibitors, information directly linking the 5-bromo-4-chloro substituted derivative to the synthesis of the specified kinase targets is not available in the public domain. The conducted research included targeted searches for synthetic methodologies, patent applications, and medicinal chemistry studies for each of the requested kinase inhibitor classes. These searches failed to produce any data, reaction schemes, or biological activity tables that would be necessary to construct the detailed and scientifically accurate article as per the provided outline.
Therefore, due to the lack of specific information and detailed research findings on the use of "this compound" in the synthesis of the requested kinase inhibitors, it is not possible to generate the article with the required level of detail and accuracy.
Lack of Publicly Available Research Hinders a Detailed Analysis of this compound
Despite a comprehensive search of scientific literature, no specific academic research or detailed studies were found concerning the chemical compound this compound for the applications outlined in the requested article structure. While the broader class of pyrazolo[1,5-a]pyridine derivatives has been investigated for various biological activities, information focusing solely on the 5-bromo-4-chloro substituted variant is not available in the public domain.
The requested article framework necessitated an in-depth exploration of this compound in several key areas of scientific research, including its development as an anti-infective agent, its other potential biological activities, and its applications in material science. The specific subsections for which information was sought were:
Antituberculosis Agents: Research into its efficacy against Mycobacterium tuberculosis.
Antiviral and Antimalarial Research: Studies exploring its potential to combat viral infections and malaria parasites.
Anxiolytic Properties Investigations: Examination of its effects on anxiety.
Dopamine (B1211576) Receptor Ligand Research: Investigation of its interaction with dopamine receptors.
Material Science Applications: Use of the compound in the development of new materials.
The absence of published papers, clinical trial data, or any other form of academic research directly pertaining to this compound in these specific contexts makes it impossible to generate a scientifically accurate and informative article that adheres to the strict requirements of the prompt.
While the pyrazolo[1,5-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry, meaning it is often used as a core for developing new therapeutic agents, the specific biological and material properties of a molecule are highly dependent on the nature and position of its substituents. Therefore, extrapolating data from other related compounds to this compound would be scientifically unfounded and speculative.
It is possible that research on this specific compound exists but has not been made public, or that it is a novel compound that has not yet been extensively studied. Until such research is published, a detailed article on its applications as requested cannot be compiled.
Vi. Applications in Academic Research
Material Science Applications
Development of Fluorophores and Luminescent Materials
The pyrazolo[1,5-a]pyridine (B1195680) scaffold is a promising platform for the design of novel fluorophores and luminescent materials. Research has shown that derivatives of this heterocyclic system can exhibit high fluorescence quantum yields, making them suitable for various optical applications. nih.govrsc.org The core structure can be readily modified through aromatic substitution reactions, allowing for the fine-tuning of its photophysical properties. rsc.org The introduction of different functional groups can alter the absorption and emission spectra, as well as the quantum yield and photostability of the resulting compounds. rsc.org
While specific studies on the fluorescent properties of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine are not yet prevalent in the literature, the known characteristics of related compounds suggest its potential as a building block for new luminescent materials. The bromine and chlorine substituents on the pyrazolo[1,5-a]pyridine core of this particular compound could influence its electronic properties and, consequently, its fluorescence behavior. Further investigation into the synthesis and characterization of derivatives of this compound is warranted to explore their potential as novel fluorophores.
Exploration of Photophysical Properties and Solid-State Emission
A significant area of investigation for pyrazolo[1,5-a]pyrimidine-based fluorophores, which are structurally related to pyrazolo[1,5-a]pyridines, is their photophysical properties and solid-state emission. rsc.org For many organic fluorophores, their emission is quenched in the solid state, a phenomenon known as aggregation-caused quenching. However, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to exhibit significant emission even in the solid state, which is a highly desirable property for applications such as organic light-emitting diodes (OLEDs). rsc.org
The photophysical properties of these compounds, including their absorption and emission wavelengths, Stokes shift, and quantum yield, are highly dependent on the nature and position of substituents on the heterocyclic core. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, thereby tuning its fluorescence. rsc.org While there is no specific data available for this compound, its halogenated structure provides a starting point for systematic studies into how such substitutions affect solid-state luminescence in the pyrazolo[1,5-a]pyridine series.
Use in Advanced Materials (e.g., polymers, coatings)
Currently, there is a lack of publicly available scientific literature detailing the application of this compound in the development of advanced materials such as polymers or coatings. The utility of a compound in materials science is often predicated on its ability to be incorporated into a larger matrix, either as a monomer, a dopant, or a functional additive. While the pyrazolo[1,5-a]pyridine scaffold has been explored for its optical properties, its integration into polymeric or coating formulations has not been a primary focus of the research published to date. The presence of bromo and chloro substituents on this compound could potentially be exploited for further chemical modifications, such as cross-coupling reactions, which might enable its incorporation into polymer chains. However, without dedicated research in this area, its role in advanced materials remains speculative.
Agrochemical Research
Investigation as Precursors for Pesticides and Herbicides
There is currently no direct scientific evidence in the available literature to suggest that this compound has been specifically investigated as a precursor for the synthesis of pesticides or herbicides. However, the broader class of pyridine (B92270) and pyrazole (B372694) derivatives is well-represented in the agrochemical field. rsc.orgresearchgate.net Many commercially successful pesticides and herbicides contain these heterocyclic motifs. Therefore, it is conceivable that novel pyrazolo[1,5-a]pyridine derivatives could be of interest to agrochemical researchers. The specific substitutions of a bromo and a chloro group on the this compound molecule could be starting points for the synthesis of a library of related compounds to be screened for biological activity.
Enhancing Crop Protection Strategies
Given the absence of research on this compound in an agrochemical context, its role in enhancing crop protection strategies is not established. The development of new crop protection agents is a complex process that involves the synthesis of novel compounds and extensive testing for efficacy against pests and pathogens, as well as for safety towards non-target organisms and the environment. While the pyrazolopyridine scaffold is found in some biologically active molecules, significant research and development would be required to determine if this compound or its derivatives have any potential to contribute to new crop protection strategies. rsc.org
Applications in Chemical Biology Probes
The pyrazolo[1,5-a]pyridine core has been successfully utilized in the development of chemical biology probes. nih.govbohrium.com A notable example is a fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative that was synthesized to detect pH changes in cellular environments. nih.govbohrium.com This probe demonstrated a rapid response to acidic pH, a high quantum yield, and good selectivity, making it a valuable tool for imaging acidic organelles within cells. nih.gov The mechanism of these probes often relies on changes in the intramolecular charge transfer (ICT) upon interaction with the target analyte, leading to a detectable change in the fluorescence signal. nih.gov
While this compound has not been specifically reported as a chemical biology probe, its core structure is amenable to the design of such tools. The bromo and chloro substituents could serve as handles for further functionalization, allowing for the attachment of recognition moieties for specific biological targets or for tuning the photophysical properties of the probe. The development of probes based on this scaffold could have significant potential for applications in chemical and biological systems, particularly for the imaging and sensing of biological processes. nih.gov
Use as Mechanistic Probes for Biological Pathways
Derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores have been instrumental as mechanistic probes to elucidate the roles of various enzymes and signaling pathways in cellular processes. Their utility stems from the ability to design compounds with high potency and selectivity for specific biological targets.
One notable application of a pyrazolo[1,5-a]pyridine derivative is as a fluorescent probe for monitoring pH within cells. nih.gov A synthesized pyrazolo[1,5-a]pyridine carboxylic acid was found to exhibit a rapid and sensitive fluorescent response to acidic conditions, allowing for the real-time visualization of pH changes in cellular organelles like lysosomes and endosomes. nih.gov This tool provides a means to study the mechanistic role of pH in various cellular functions, including endocytosis and bacterial survival within acidic environments. nih.gov The response mechanism of this probe is based on changes in the intramolecular charge transfer (ICT) process upon protonation. nih.gov
Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored in the development of inhibitors for protein kinases, which are key regulators of cellular signaling pathways. nih.gov By acting as ATP-competitive inhibitors, these compounds can be used to probe the function of specific kinases in cancer and inflammatory diseases. nih.govnih.gov For instance, derivatives have been designed to target kinases such as CK2, EGFR, B-Raf, and MEK, allowing researchers to dissect their roles in cell proliferation, differentiation, and survival. nih.gov The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for systematic modifications to understand the structure-activity relationships (SAR) that govern kinase binding and inhibition, providing deeper insights into the mechanisms of kinase-mediated signaling. nih.govmdpi.com
Below is a table summarizing the use of pyrazolo[1,5-a]pyridine and related derivatives as mechanistic probes:
| Compound Class | Application | Biological Pathway/Process | Mechanism of Action |
| Pyrazolo[1,5-a]pyridine carboxylic acid | Fluorescent pH probe | Cellular pH homeostasis, endocytosis | Intramolecular Charge Transfer (ICT) |
| Pyrazolo[1,5-a]pyrimidine derivatives | Protein Kinase Inhibitors | Kinase-mediated signaling (e.g., MAPK pathway) | ATP-competitive inhibition |
Development of Chemical Tools for Target Validation (excluding clinical data)
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are valuable starting points for the development of chemical tools aimed at validating the therapeutic potential of novel biological targets. These tools are crucial in the early stages of drug discovery to confirm that modulating a specific target has the desired effect on a disease model.
A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been identified as potent agents against drug-resistant Mycobacterium tuberculosis (Mtb). nih.gov These compounds serve as chemical tools to validate new strategies for combating tuberculosis. By targeting Mtb strains that are resistant to current therapies, these derivatives help to confirm the viability of novel molecular targets within the bacterium. nih.gov The development of such compounds with low nanomolar minimum inhibitory concentrations (MIC) against both drug-susceptible and drug-resistant strains provides strong evidence for the potential of their intended targets in overcoming drug resistance. nih.gov
In the realm of cancer research, pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of PI3Kδ, a key enzyme in inflammatory and autoimmune diseases, as well as some cancers. nih.gov These selective inhibitors are critical tools for validating PI3Kδ as a therapeutic target. By comparing the effects of a selective inhibitor to a pan-PI3K inhibitor, researchers can delineate the specific role of the δ isoform in disease pathology. nih.gov
Similarly, derivatives of pyrazolo[1,5-a]pyrimidine have been discovered as antagonists of the aryl hydrocarbon receptor (AHR), a transcription factor implicated in cancer immunology. rsc.org The optimization of these compounds has led to potent and selective AHR antagonists, which can be used to validate the therapeutic hypothesis of targeting AHR in oncology. rsc.org
The table below details examples of pyrazolo[1,5-a]pyridine and related derivatives developed as chemical tools for target validation:
| Compound Class | Target | Therapeutic Area | Research Application |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Undisclosed Mtb target(s) | Infectious Disease (Tuberculosis) | Validation of new targets in drug-resistant Mtb |
| Pyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ | Inflammation, Cancer | Validation of PI3Kδ as a therapeutic target |
| Pyrazolo[1,5-a]pyrimidine derivatives | Aryl Hydrocarbon Receptor (AHR) | Oncology | Validation of AHR as a cancer immunotherapy target |
| Pyrazolo[1,5-a]pyrimidine derivatives | Cyclin-dependent kinase 2 (CDK2) | Oncology | Investigating the role of CDK2 in cancer cell proliferation |
Q & A
Q. What are the common synthetic routes for 5-Bromo-4-chloropyrazolo[1,5-a]pyridine, and how are reaction conditions optimized?
- Methodological Answer : A two-step approach is typically employed: (1) Construction of the pyrazolo[1,5-a]pyridine core via cyclization of hydrazine derivatives with enamines or propargylamines, followed by (2) regioselective halogenation. For bromination/chlorination, electrophilic substitution under controlled temperature (0–25°C) using NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide) in polar aprotic solvents (e.g., DMF or DCM) achieves high positional selectivity. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize polyhalogenation .
Q. How is this compound characterized structurally?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : and NMR confirm substitution patterns (e.g., downfield shifts for halogenated carbons). For example, bromine at C5 causes deshielding (~δ 120–130 ppm for ) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., doublet).
- X-ray Crystallography : Resolves planarity of the heterocyclic core and halogen positions, with RMS deviations <0.1 Å for planar systems .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at C5 is more reactive than chlorine at C4 in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use Pd(PPh) or PdCl(dppf) with arylboronic acids in THF/water (2:1) at 80°C. For sequential functionalization, protect the chlorine site with a directing group (e.g., –Boc) prior to coupling .
Advanced Research Questions
Q. How can computational methods predict the stability and regioselectivity of halogenated pyrazolo[1,5-a]pyridines?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. Analyze Fukui indices to identify electrophilic sites favoring halogenation. Solvent effects (e.g., PCM models) refine activation energy predictions. Correlate HOMO-LUMO gaps with experimental yields to validate computational models .
Q. What strategies resolve contradictory data in biological activity studies of pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Contradictions in PARG inhibition (e.g., IC variability) may arise from assay conditions. Standardize protocols:
Q. How can multi-step synthesis yields be improved for functionalized derivatives?
- Methodological Answer : Employ flow chemistry for intermediates prone to degradation. For example, continuous flow reactors enhance control over exothermic steps (e.g., nitration). Use scavenger resins (e.g., QuadraPure™) to remove residual catalysts, improving purity before halogenation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
